2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Medicinal chemistry Anticonvulsant drug discovery Fluorine medicinal chemistry

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS 1224169-54-3; molecular formula C₁₅H₁₁FN₄O₂S; MW 330.3 g/mol) is a synthetic heterocyclic small molecule belonging to the hybrid pyridazinone–thiazole acetamide class. Its core structure comprises a 6-oxopyridazin-1(6H)-yl scaffold substituted at the 3-position with a 2-fluorophenyl ring and connected via an N-acetamide bridge to an unsubstituted 2-aminothiazole moiety.

Molecular Formula C15H11FN4O2S
Molecular Weight 330.3 g/mol
Cat. No. B4509070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC15H11FN4O2S
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F
InChIInChI=1S/C15H11FN4O2S/c16-11-4-2-1-3-10(11)12-5-6-14(22)20(19-12)9-13(21)18-15-17-7-8-23-15/h1-8H,9H2,(H,17,18,21)
InChIKeyWDEMQHFDOVIJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide: Structural Identity and Procurement-Relevant Classification


2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS 1224169-54-3; molecular formula C₁₅H₁₁FN₄O₂S; MW 330.3 g/mol) is a synthetic heterocyclic small molecule belonging to the hybrid pyridazinone–thiazole acetamide class . Its core structure comprises a 6-oxopyridazin-1(6H)-yl scaffold substituted at the 3-position with a 2-fluorophenyl ring and connected via an N-acetamide bridge to an unsubstituted 2-aminothiazole moiety. This chemotype has been actively investigated for central nervous system (CNS) indications, most notably as anticonvulsant agents acting through GABA-mediated mechanisms, as demonstrated by the structurally related lead compound SP-5F (the 4-chlorophenyl analog) which achieved ED₅₀ values of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz) in rodent seizure models [1]. The compound is currently listed by multiple chemical suppliers as a research-grade screening compound, with no approved therapeutic indication, and is primarily procured for preclinical target identification, structure–activity relationship (SAR) expansion, and computational drug discovery campaigns .

Why Generic Substitution Fails for 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide: The Ortho-Fluorine Differentiation Problem


Within the pyridazinone–thiazole acetamide series, even single-atom or positional substituent changes produce quantitatively distinct pharmacological profiles that preclude simple interchange. The 2-fluorophenyl (ortho-fluoro) substitution in the target compound is not electronically or sterically equivalent to the 4-chlorophenyl moiety of the best-characterized congener SP-5F, nor to the 4-fluorophenyl isomer available from multiple suppliers. Ortho-fluorine introduction alters the dihedral angle between the phenyl and pyridazinone rings, modifies the pKₐ and hydrogen-bonding capacity of the adjacent carbonyl, and shifts the molecular electrostatic potential surface in ways that directly impact GABA receptor binding pose and affinity [1]. In the Siddiqui et al. (2020) series of 18 hybrid analogs, small aryl substituent changes (e.g., 4-Cl vs. 4-OCH₃ vs. unsubstituted phenyl) drove ED₅₀ differences exceeding 2-fold in the maximal electroshock (MES) seizure model, confirming that this scaffold is exquisitely sensitive to aryl substitution identity and position [1]. Procuring an incorrect regioisomer or halogen-substituted analog without verification of bioequivalence therefore carries a material risk of obtaining a compound with divergent target engagement, potency, and CNS penetration characteristics. The sections below provide the quantitative evidence base for this differentiation claim.

Quantitative Differentiation Evidence for 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide vs. Closest Structural Analogs


Positional Fluorine Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution Defines Distinct Chemical Entities with Non-Interchangeable Pharmacophores

The target compound bears a 2-fluorophenyl (ortho-fluoro) substituent at the pyridazinone 3-position, whereas the commercially more common analog carries a 4-fluorophenyl (para-fluoro) group (CAS not assigned; available from ChemDiv as catalog compound 9289783). Ortho-fluorine substitution introduces a steric clash with the pyridazinone carbonyl oxygen, restricting free rotation of the aryl ring and locking the conformation into a higher-energy rotameric state compared to the para-fluoro isomer, which experiences negligible steric hindrance [1]. This conformational restriction directly alters the spatial presentation of the aryl ring in the GABA receptor binding pocket—a critical pharmacophoric element identified by Siddiqui et al. (2020) as encoding anticonvulsant potency within this series [1]. In 4-fluoro-substituted pyridazinone–thiazole hybrids, the fluorine atom is positioned distal to the linker region and contributes primarily through electronic withdrawal; in the 2-fluoro analog, the fluorine participates in through-space dipole–dipole interactions with the acetamide carbonyl, modifying the hydrogen-bond acceptor character of the central amide bond. These two isomers are therefore regioisomeric pharmacophores rather than interchangeable bioisosteres.

Medicinal chemistry Anticonvulsant drug discovery Fluorine medicinal chemistry

Chlorine vs. Fluorine Aryl Substitution in the Pyridazinone–Thiazole Series: SP-5F (4-Cl) as the Reference Lead with Quantified In Vivo Anticonvulsant Potency

Compound SP-5F (2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide), the 4-chlorophenyl analog of the target compound, is the most extensively characterized member of this chemotype. In the Siddiqui et al. (2020) study, SP-5F was identified as the most potent and safe anticonvulsant among 18 tested hybrid analogs, delivering ED₅₀ values of 24.38 mg/kg in the maximal electroshock seizure (MES) model and 88.23 mg/kg in the subcutaneous pentylenetetrazole (scPTz) model [1]. Whole-brain GABA estimation in SP-5F-treated animals showed a marked increase in GABA levels compared to vehicle control, and molecular docking confirmed a binding mode consistent with GABA receptor modulation [1]. The target compound differs from SP-5F by substitution of 4-chlorophenyl (Hammett σₚ = +0.23; lipophilicity π = +0.71) with 2-fluorophenyl (Hammett σₒ = +0.24 for ortho-F; π = +0.14). This substitution reduces calculated logP by approximately 0.6–0.8 log units (Cl→F exchange) while maintaining similar electron-withdrawing character but with altered spatial trajectory due to the ortho positioning. The net effect is a predicted shift toward lower CNS tissue partitioning (relevant for reducing neurotoxicity risk) without abrogating the electron-deficient aryl pharmacophore required for GABA site recognition.

In vivo anticonvulsant efficacy GABAergic mechanism Maximal electroshock seizure model

Isomeric Scaffold Differentiation: Target Compound vs. VU0409106—Identical Molecular Formula but Divergent Pharmacological Target and Binding Mode

A critical procurement risk arises from the existence of VU0409106 (CAS 1276617-62-9), a constitutional isomer sharing the identical molecular formula C₁₅H₁₁FN₄O₂S (MW 330.34) but possessing an entirely different atomic connectivity: VU0409106 is 3-fluoro-N-(4-methylthiazol-2-yl)-5-(pyrimidin-5-yloxy)benzamide, a potent and selective mGlu5 negative allosteric modulator (NAM) with an IC₅₀ of 24–49 nM at human mGlu5 . Its pharmacophore comprises a 3-fluorobenzamide core linked via an ether bridge to a pyrimidine ring, bearing no structural relationship to the pyridazinone–thiazole acetamide scaffold. VU0409106 exhibits anxiolytic effects in rodent models in a concentration-dependent manner and has demonstrated selectivity for mGlu5 over a broad panel of GPCRs and ion channels . In contrast, the target compound belongs to the pyridazinone–thiazole hybrid class characterized by GABAergic anticonvulsant activity (Siddiqui et al. 2020), and its predicted biological target space is entirely distinct. CAS number verification (1224169-54-3 vs. 1276617-62-9) is therefore an indispensable quality-control checkpoint.

mGlu5 negative allosteric modulator Target selectivity Molecular isomer discrimination

Physicochemical Property Differentiation: Calculated logP, TPSA, and CNS Multiparameter Optimization (MPO) Scores for the 2-Fluorophenyl Analog in the Context of Anticonvulsant Lead Optimization

The Siddiqui et al. (2020) study established that excessive lipophilicity (logP > 5) in earlier pyridazinone analogs correlated with unacceptable neurotoxicity, motivating structural optimization toward optimal logP values [1]. The target compound, bearing a 2-fluorophenyl substituent, is predicted to possess a logP in the range of approximately 1.8–2.5 (estimated by additive fragment methods; cf. SP-5F measured logP data from octanol–phosphate buffer partitioning reported in the primary study), positioning it within the favorable CNS drug-likeness window (logP 2–4). Its topological polar surface area (TPSA) is calculated at approximately 85–95 Ų (based on the pyridazinone carbonyl, acetamide NH/CO, and thiazole nitrogen contributions), also within the recommended range for CNS penetration (TPSA < 90 Ų for good brain exposure; < 70 Ų for optimal) [1]. The unsubstituted thiazol-2-yl terminus on the target compound, compared to the bulkier 4-substituted thiazole variants also present in the Siddiqui 2020 series, minimizes additional steric bulk while preserving the hydrogen-bond donor/acceptor motif essential for GABA site recognition. In silico drug-likeness and pharmacophoric pattern analysis of all 18 compounds in the series confirmed that these parameters are critical determinants of anticonvulsant potency and safety [1].

CNS drug-likeness Physicochemical property prediction Anticonvulsant lead optimization

Optimal Research and Procurement Application Scenarios for 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide


CNS Anticonvulsant Lead Optimization: Ortho-Fluoro SAR Expansion of the Pyridazinone–Thiazole Hybrid Series

This compound is most rationally deployed as a SAR probe to evaluate the impact of ortho-fluorine substitution on in vivo anticonvulsant potency, GABAergic modulation, and neurotoxicity profile within the pyridazinone–thiazole hybrid series pioneered by Siddiqui et al. (2020) [1]. The 2-fluorophenyl group tests the hypothesis that ortho-halogen conformational restriction can fine-tune the dihedral angle between the aryl ring and pyridazinone core, potentially altering GABA receptor subtype selectivity or residence time. Procurement should be accompanied by SP-5F (4-Cl analog) and the 4-fluorophenyl isomer as paired controls, enabling a direct head-to-head comparison of ED₅₀ values in MES and scPTz seizure models, brain GABA level quantification, and rotarod neurotoxicity assessment using the standardized protocols established in the primary literature [1].

In Silico–Driven Drug Discovery: Molecular Docking and Pharmacophore Model Validation for GABA Receptor Modulation

The compound serves as a computational validation ligand for GABA receptor docking studies and structure-based pharmacophore model refinement [1]. Its 2-fluorophenyl moiety provides a distinct electrostatic isosurface and hydrogen-bond acceptor pattern (ortho-F) compared to the 4-substituted analogs used in the original Siddiqui et al. (2020) pharmacophore training set. Procurement for computational chemistry groups enables: (i) retrospective docking pose prediction and comparison with the experimentally validated SP-5F binding mode; (ii) free energy perturbation (FEP) calculations to predict the relative binding affinity of 2-F vs. 4-Cl vs. 4-F substitution; and (iii) generation of a refined pharmacophore hypothesis incorporating ortho-substituent tolerance at the aryl binding sub-pocket [1].

Metabolic Stability and CNS Pharmacokinetic Profiling: Evaluating the Ortho-Fluorine Effect on Oxidative Metabolism

Ortho-fluorine substitution on the phenyl ring is a well-precedented medicinal chemistry strategy to block cytochrome P450-mediated aromatic hydroxylation at the position adjacent to the fluorine atom, potentially enhancing metabolic stability compared to the unsubstituted phenyl or 4-chlorophenyl analogs [1]. This compound should be procured for head-to-head microsomal stability assays (human and rodent liver microsomes), CYP isoform profiling, and plasma protein binding determination, with SP-5F and the unsubstituted phenyl analog as direct comparators. The predicted lower logP of the 2-fluorophenyl analog (~0.6–0.8 units below SP-5F) further motivates investigation of its brain-to-plasma ratio and CNS tissue distribution in rodent pharmacokinetic studies, directly addressing the neurotoxicity liability identified by Siddiqui et al. for higher-logP pyridazinone derivatives [1].

Quality Control and Reference Standard for Isomer Discrimination in High-Throughput Screening Libraries

Given the demonstrated risk of molecular formula-level confusion with VU0409106 (CAS 1276617-62-9; mGlu5 NAM; identical C₁₅H₁₁FN₄O₂S formula but unrelated scaffold and target) [1], this compound should be procured as an authenticated reference standard for analytical chemistry and compound management workflows. Procurement specifications must mandate: (i) CAS 1224169-54-3 verification by the supplier; (ii) ≥95% purity by HPLC with retention time documentation; (iii) ¹H NMR and LCMS spectra confirming the pyridazinone–thiazole acetamide connectivity (not the benzamide–pyrimidine ether of VU0409106); and (iv) storage at −20°C under desiccated conditions with DMSO solubility confirmation. This reference standard enables library QC screening to detect and exclude mis-annotated vials before they contaminate HTS campaigns targeting GABAergic or anticonvulsant mechanisms.

Quote Request

Request a Quote for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.